molecular formula C8H12N2 B3181392 (6-ethylpyridin-2-yl)methanamine CAS No. 83004-19-7

(6-ethylpyridin-2-yl)methanamine

Cat. No.: B3181392
CAS No.: 83004-19-7
M. Wt: 136.19 g/mol
InChI Key: HEEVDXLREYYFOO-UHFFFAOYSA-N
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Description

(6-Ethylpyridin-2-yl)methanamine (CAS 83004-19-7) is a valuable pyridine derivative that serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research . This compound features a primary amine group attached to a methyl group at the 2-position and an ethyl substituent at the 6-position of the pyridine ring . The reactive primary amine enables facile derivatization through condensation, amidation, and other reactions, making it a key scaffold for constructing complex molecular architectures . The ethyl group at the 6-position enhances the compound's lipophilicity, which can be a critical factor in modulating the solubility and bioavailability of potential drug candidates . In medicinal chemistry, this amine is utilized in the development of small-molecule inhibitors that target various enzymes and biological pathways, with research applications in areas such as oncology and inflammation . Its structural features allow it to act as a key pharmacophore, capable of engaging in hydrogen bonding and hydrophobic interactions with biological targets . The compound is typically supplied as a high-purity material to ensure consistency in research and industrial processes. Handling under inert conditions is recommended due to the amine's sensitivity to oxidation and moisture . (6-Ethylpyridin-2-yl)methanamine is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(6-ethylpyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-7-4-3-5-8(6-9)10-7/h3-5H,2,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEVDXLREYYFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-ethylpyridin-2-yl)methanamine typically involves the alkylation of 2-pyridinemethanamine with ethyl halides under basic conditions. One common method is the reaction of 2-pyridinemethanamine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of (6-ethylpyridin-2-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (6-Ethylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like hypervalent iodine or copper catalysts.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO as oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of pyridin-2-yl-methanones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted pyridin-2-ylmethanamines.

Scientific Research Applications

Cancer Research
Research indicates that (6-ethylpyridin-2-yl)methanamine exhibits significant biological activity, particularly as an inhibitor of specific protein kinases involved in tumor growth regulation. Notable kinases include Pim and mTORC, which play crucial roles in various cancers such as pancreatic, prostate, breast, lung cancers, and leukemia. Studies have shown that derivatives of this compound can reduce the proliferation of various cancer cell lines by modulating critical signaling pathways associated with tumor growth and survival.

Mechanism of Action
The mechanism by which (6-ethylpyridin-2-yl)methanamine exerts its effects involves the inhibition of kinase activity, which is essential for cancer cell proliferation. By disrupting these signaling pathways, the compound may enhance apoptosis in malignant cells while sparing normal cells.

Case Study 1: Inhibition of Tumor Growth

A study investigated the effects of (6-ethylpyridin-2-yl)methanamine derivatives on pancreatic cancer cell lines. Results indicated a significant reduction in cell viability and proliferation rates when treated with these compounds, suggesting their potential as therapeutic agents in oncology.

Case Study 2: Kinase Inhibition

Another research effort focused on evaluating the inhibitory effects of (6-ethylpyridin-2-yl)methanamine on mTORC signaling pathways in breast cancer models. The findings demonstrated that treatment led to decreased phosphorylation levels of key proteins involved in cell cycle regulation, further supporting its role as a kinase inhibitor.

Mechanism of Action

The mechanism of action of (6-ethylpyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substitutional Variations

Key structural analogs of (6-ethylpyridin-2-yl)methanamine include:

  • (5-Bromopyridin-2-yl)methanamine : Features a bromine atom at the 5-position. Bromine’s electron-withdrawing nature may reduce electron density on the pyridine ring, altering reactivity and target interactions .
  • (Pyridin-2-yl)methanamine : Lacks substituents on the pyridine ring, serving as a baseline for comparing substituent effects .
  • [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine : A polar 6-position substituent (methoxyethoxy) increases hydrophilicity, contrasting with the ethyl group’s lipophilicity .

Physicochemical Properties

  • Solubility: Hydrophilic substituents like methoxyethoxy improve aqueous solubility, critical for intravenous formulations .

Data Tables

Table 2: Impact of Substituents on SIRT2 Inhibition (from )

Substituent Position Substituent Type Linker SIRT2 Inhibition (10 μM) clogP
4-Carboxyl Phenyl Urea 33 ± 3% 5.14
4-Methyl Phenyl Urea 12 ± 2% 5.89
3-Carboxyl Phenyl Urea 18 ± 2% 4.97
4-Ethyl Phenyl Amide 8 ± 1% 6.02

Q & A

Basic: What are the common synthetic routes for (6-ethylpyridin-2-yl)methanamine in laboratory settings?

Answer:
The compound is typically synthesized via nucleophilic substitution of a halogenated pyridine precursor. For example, reacting 2-chloromethyl-6-ethylpyridine with ammonia or ethylamine under reflux conditions in a polar aprotic solvent (e.g., DMF or THF) . Reaction parameters such as temperature (60–80°C), stoichiometric ratios (excess ammonia), and catalyst use (e.g., K₂CO₃) are critical for optimizing yield. Post-synthesis purification often involves column chromatography or recrystallization to isolate the methanamine derivative .

Advanced: How can researchers resolve contradictions in crystallographic data for (6-ethylpyridin-2-yl)methanamine derivatives?

Answer:
Contradictions in crystallographic data (e.g., bond lengths or angles) may arise from disordered structures or twinning. Using SHELXL (for small-molecule refinement) or SHELXE (for experimental phasing) allows robust handling of high-resolution or twinned data. Cross-validation with spectroscopic data (NMR, IR) and computational models (DFT-optimized geometries) can reconcile discrepancies . For example, comparing experimental vs. calculated dihedral angles of the ethyl group can clarify structural ambiguities .

Basic: What spectroscopic methods are most effective for characterizing (6-ethylpyridin-2-yl)methanamine?

Answer:

  • NMR Spectroscopy : ¹H NMR identifies protons on the pyridine ring (δ 6.5–8.5 ppm) and methanamine group (δ 1.5–3.0 ppm). ¹³C NMR confirms the ethyl substituent (δ 10–25 ppm for CH₃, δ 30–45 ppm for CH₂) .
  • IR Spectroscopy : Stretching frequencies for NH₂ (3300–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) validate functional groups .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 137) and fragmentation patterns to confirm the structure .

Advanced: How does the ethyl group influence regioselectivity in electrophilic substitution reactions?

Answer:
The ethyl group acts as an electron-donating substituent via hyperconjugation, activating the pyridine ring at the 4-position for electrophilic attack. For instance, nitration of (6-ethylpyridin-2-yl)methanamine with HNO₃/H₂SO₄ predominantly yields the 4-nitro derivative. Computational studies (e.g., Fukui indices) predict this regioselectivity, aligning with experimental HPLC and ¹H NMR data .

Advanced: What experimental design considerations are critical for studying the compound’s biological activity?

Answer:

  • Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .
  • Control Groups : Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO) to validate assay conditions.
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to predict in vivo bioavailability. Data from LC-MS/MS can quantify parent compound degradation over time .

Basic: What purification techniques are recommended for isolating (6-ethylpyridin-2-yl)methanamine?

Answer:

  • Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 7:3 → 1:1) to separate impurities.
  • Recrystallization : Ethanol/water mixtures (70:30 v/v) yield high-purity crystals. Monitor melting points (expected range: 85–90°C) to confirm purity .

Advanced: How can researchers address low yields in reductive amination reactions involving this compound?

Answer:
Low yields often stem from competing side reactions (e.g., over-reduction). Mitigation strategies include:

  • Catalyst Optimization : Use Pd/C or Raney Ni under controlled H₂ pressure (1–3 atm).
  • Temperature Modulation : Maintain 25–40°C to favor imine intermediate formation.
  • Additives : Employ molecular sieves to sequester water and shift equilibrium toward the desired product. LC-MS tracking of intermediates can refine reaction timelines .

Advanced: What computational tools are used to predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Tools like SwissADME or ADMETlab estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. For instance, a predicted logP of 1.2 suggests moderate solubility, aligning with experimental solubility assays in PBS (pH 7.4) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model protein-ligand interactions (e.g., binding to serotonin receptors) to guide SAR studies .

Basic: What are the stability considerations for storing (6-ethylpyridin-2-yl)methanamine?

Answer:
Store under inert atmosphere (argon) at −20°C to prevent oxidation of the methanamine group. Regular HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) monitors degradation. Avoid exposure to light, as UV-Vis spectra show absorbance peaks at 260 nm, indicating photosensitivity .

Advanced: How can crystallographic data resolve tautomeric forms of derivatives?

Answer:
X-ray diffraction can distinguish tautomers (e.g., enamine vs. imine forms) by analyzing bond lengths and angles. For example, a C=N bond length of ~1.28 Å confirms imine tautomerism, while C-N single bonds (~1.45 Å) indicate enamine forms. SHELXL refinement with Hirshfeld surface analysis provides additional validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-ethylpyridin-2-yl)methanamine
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Reactant of Route 2
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